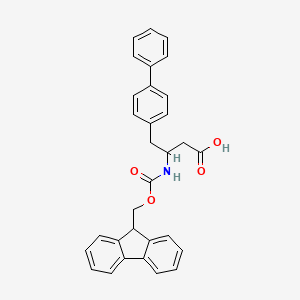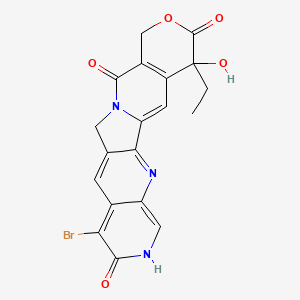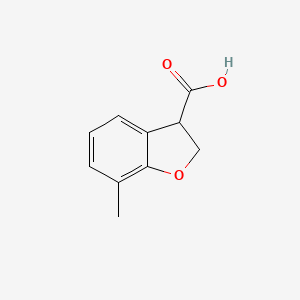![molecular formula C8H12O4 B12311339 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B12311339.png)
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is a biochemical reagent that can be used as a biological material or organic compound for life science-related research . It is also known for its use in the preparation of potent analgesic compounds and as a building block in the synthesis of tritium-labeled probes for the autoradiography study of the dopamine reuptake complex .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves the reaction of dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate with ethylene glycol in the presence of water, 1-butyl-3-methylimidazolium hydrogen sulfate, and 1-ethylimidazolium tetrafluoroborate. The reaction is carried out by heating the mixture to 110°C and then to 132°C, followed by cooling and extraction with toluene . The product is then purified using a chromatography column containing silica gel and recrystallized from heptane .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one has a wide range of scientific research applications:
Medicine: Its derivatives are explored for their potential therapeutic effects, including analgesic properties.
Industry: The compound is used in the development of new materials and chemical processes, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one involves its interaction with specific molecular targets and pathways. For example, in the context of dopamine reuptake studies, it may interact with dopamine transporters and influence neurotransmitter levels . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxaspiro[4.5]decan-8-ol: This compound is structurally similar but contains a hydroxyl group instead of a ketone.
1,4-Dioxa-8-azaspiro[4.5]decan-8-one: This compound has a nitrogen atom in the spiro ring, making it distinct in terms of reactivity and applications.
®-7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one: This is the enantiomer of the compound, which can have different biological activities and properties.
Uniqueness
7-Hydroxy-1,4-dioxaspiro[4.5]decan-8-one is unique due to its specific spiro structure, which imparts distinct chemical and biological properties. Its ability to act as a building block for various derivatives and its role in dopamine reuptake studies highlight its versatility and importance in scientific research.
Properties
Molecular Formula |
C8H12O4 |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
7-hydroxy-1,4-dioxaspiro[4.5]decan-8-one |
InChI |
InChI=1S/C8H12O4/c9-6-1-2-8(5-7(6)10)11-3-4-12-8/h7,10H,1-5H2 |
InChI Key |
OVTNSAGYNLKXNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC(C1=O)O)OCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl 7-(thiazol-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B12311292.png)



![4-[(1-Ethyl-1H-pyrazol-4-yl)oxy]pyrrolidin-3-ol](/img/structure/B12311318.png)
![Rac-(3ar,6ar)-hexahydrofuro[2,3-c]furan-2-ylmethanamine](/img/structure/B12311323.png)




